5,6-Dihidroxi-2-fenilpirimidina-4-carboxilato de metilo

Descripción general

Descripción

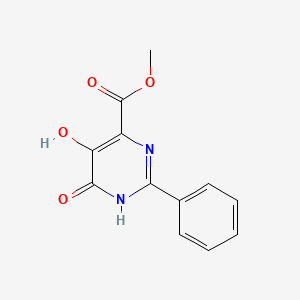

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of hydroxyl groups at positions 5 and 6, a phenyl group at position 2, and a carboxylate ester group at position 4.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate has been explored for its potential in treating various diseases through its interactions with biological targets.

Key Applications:

- Alzheimer's Disease : In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE), suggesting it may help improve cognitive function by increasing acetylcholine levels in the brain. This mechanism is crucial for developing treatments for Alzheimer's disease .

- Antimicrobial Activity : Research indicates that certain derivatives exhibit enhanced antibacterial effects against Gram-positive bacteria. Modifications to the compound's structure can significantly influence its potency against specific pathogens.

- Xanthine Oxidase Inhibition : The compound has demonstrated submicromolar inhibitory potency against xanthine oxidase, which is relevant for managing conditions like gout due to its role in uric acid production.

Biochemical Research

The compound is utilized as a biochemical probe to study enzyme mechanisms and cellular processes.

Applications:

- Enzyme Inhibition Studies : The inhibitory action on xanthine oxidase allows researchers to investigate purine metabolism and oxidative stress pathways in various biological systems.

- Cell Signaling Pathways : Its effects on cell signaling can help elucidate mechanisms involved in cellular metabolism and gene expression regulation.

Alzheimer's Disease Research

A study demonstrated that methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate significantly reduced AChE activity in vitro. This finding supports its potential therapeutic application in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Antimicrobial Activity

Research involving various derivatives of this compound indicated that specific modifications led to enhanced antibacterial effectiveness against Gram-positive bacteria. This highlights the importance of structural diversity in optimizing antimicrobial agents.

Xanthine Oxidase Inhibition

In vitro assays have shown that related compounds exhibit potent inhibition of xanthine oxidase, indicating their potential use in gout treatment. The mechanism involves reducing uric acid production by inhibiting the enzyme responsible for its synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dihydroxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The phenyl group at position 2 can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated or nitro-substituted phenyl derivatives.

Mecanismo De Acción

The mechanism of action of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 5 and 6 can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group at position 2 can engage in π-π interactions with aromatic residues in proteins, affecting their function. The carboxylate ester group at position 4 can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.

Comparación Con Compuestos Similares

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:

4,6-Dihydroxy-2-methylpyrimidine: Lacks the phenyl group and carboxylate ester group, resulting in different chemical and biological properties.

2-Phenyl-4,6-dihydroxypyrimidine:

Methyl 4,6-dihydroxy-2-phenylpyrimidine-5-carboxylate: Isomeric compound with the carboxylate ester group at position 5 instead of position 4, leading to different chemical behavior.

The uniqueness of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Actividad Biológica

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring hydroxyl groups and a phenyl ring, suggests a range of interactions with biological systems, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate is with a molecular weight of approximately 247.08 g/mol. The presence of hydroxyl groups enhances the compound's solubility and biological activity, which is crucial for its efficacy in various applications.

The biological activity of methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA synthesis and other metabolic pathways, which could lead to anticancer effects.

- Antioxidant Activity : The dihydroxy groups may confer antioxidant properties, potentially protecting cells from oxidative stress .

- Herbicidal Properties : The compound may disrupt metabolic processes in plants, making it useful as a herbicide.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis pathways. The specific activity of methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate in this regard remains to be fully elucidated but is promising based on structural similarities with known anticancer agents .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate may possess similar activities due to its chemical structure, although specific studies are needed to confirm this potential .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives:

- Study on Anticancer Effects : A recent investigation evaluated the cytotoxicity of various pyrimidine derivatives against cancer cell lines. Compounds demonstrated varying degrees of inhibition on cell proliferation, with some showing IC50 values in the low micromolar range .

- Herbicidal Activity Assessment : Research into the herbicidal properties of related compounds revealed that they effectively inhibited growth in specific weed species while being less harmful to crops. This selectivity is crucial for agricultural applications.

- Antioxidant Studies : Investigations into the antioxidant capabilities of hydroxypyrimidines have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro, suggesting potential therapeutic applications .

Data Table: Biological Activities of Pyrimidine Derivatives

Propiedades

IUPAC Name |

methyl 5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-12(17)8-9(15)11(16)14-10(13-8)7-5-3-2-4-6-7/h2-6,15H,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHZBRCRKPOREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715687 | |

| Record name | Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62222-36-0 | |

| Record name | Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.